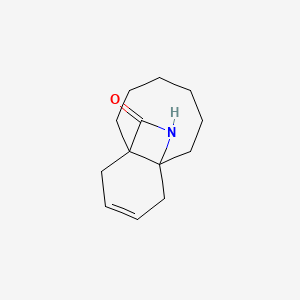
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves several steps. One common method includes the reaction of 2,5-dichloro-2,5-dimethylhexane with aluminum chloride (AlCl3) in dry benzene, followed by refluxing for 16 hours . The reaction is then quenched with hydrochloric acid (HCl) and the product is extracted using hexanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies related to cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses .
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can be compared with similar compounds such as:
7-Acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: This compound has a similar structure but with an acetyl group instead of a methoxymethyl group.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the ethyl and methoxymethyl substituents, making it less complex.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
22825-06-5 |
|---|---|
Molekularformel |
C18H28O |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
6-ethyl-7-(methoxymethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28O/c1-7-13-10-15-16(11-14(13)12-19-6)18(4,5)9-8-17(15,2)3/h10-11H,7-9,12H2,1-6H3 |
InChI-Schlüssel |
RGKGGXIXFICQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1COC)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


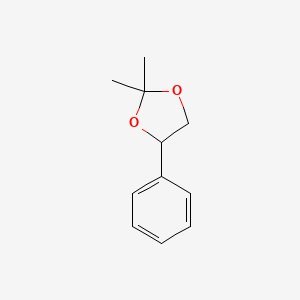
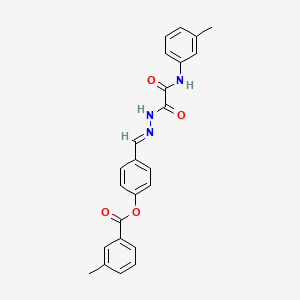
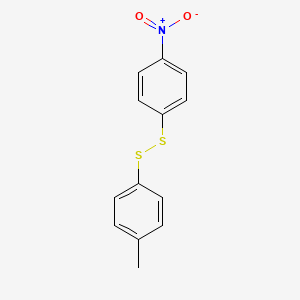
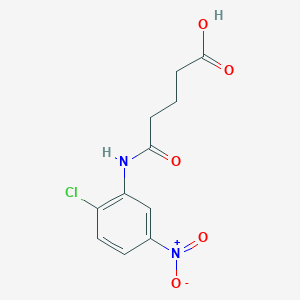

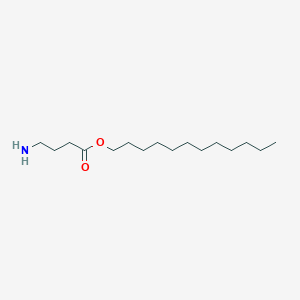
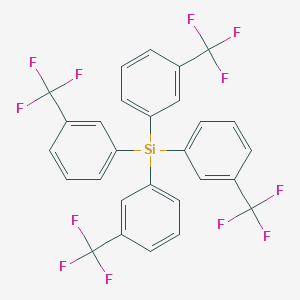

![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)
